molecular formula C28H46O B12425696 5a-Ergosta-7,22-dien-3b-ol

5a-Ergosta-7,22-dien-3b-ol

Cat. No.: B12425696
M. Wt: 398.7 g/mol
InChI Key: QOXPZVASXWSKKU-ZRKHGVCBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5α-Ergosta-7,22-dien-3β-ol can be achieved through several routes. One common method involves the reduction of ergosterol, a precursor sterol, using specific reagents and conditions. For example, ergosterol can be reduced using hydrogenation techniques to yield 5α-Ergosta-7,22-dien-3β-ol .

Industrial Production Methods

Industrial production of 5α-Ergosta-7,22-dien-3β-ol typically involves extraction from natural sources, such as marine organisms. The extraction process often includes solvent extraction using acetone and methanol, followed by purification steps to isolate the desired sterol .

Chemical Reactions Analysis

Types of Reactions

5α-Ergosta-7,22-dien-3β-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the sterol into different oxidized derivatives.

    Reduction: Reduction reactions can modify the double bonds in the sterol structure.

    Substitution: Substitution reactions can introduce new functional groups into the sterol molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents like halogens (e.g., bromine) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized sterol derivatives, while reduction can produce saturated sterols .

Scientific Research Applications

5α-Ergosta-7,22-dien-3β-ol has several scientific research applications:

Comparison with Similar Compounds

5α-Ergosta-7,22-dien-3β-ol can be compared with other similar sterols, such as:

    Ergosterol: A precursor sterol with similar structure but different biological activities.

    Ergosta-5,7,22-trien-3-ol: Another sterol with additional double bonds in its structure.

    Ergosta-7,22-dien-3-one: A ketone derivative of 5α-Ergosta-7,22-dien-3β-ol.

The uniqueness of 5α-Ergosta-7,22-dien-3β-ol lies in its specific biological activities and its presence in marine organisms, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C28H46O

Molecular Weight

398.7 g/mol

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-22,24-26,29H,9,11-17H2,1-6H3/t19-,20+,21-,22-,24+,25-,26-,27-,28+/m0/s1

InChI Key

QOXPZVASXWSKKU-ZRKHGVCBSA-N

Isomeric SMILES

C[C@H](C=C[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

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